(R)-2-Amino-2-(2-methoxyphenyl)acetonitrile
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Overview
Description
®-2-Amino-2-(2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile may involve more scalable and efficient processes. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from the reactions of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitriles or carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
®-2-Amino-2-(2-methoxyphenyl)acetonitrile has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(2-methoxyphenyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)acetonitrile: This compound is structurally similar but lacks the amino group present in ®-2-Amino-2-(2-methoxyphenyl)acetonitrile.
(3-Methoxyphenyl)acetonitrile: Another similar compound with the methoxy group in a different position on the phenyl ring.
Uniqueness
®-2-Amino-2-(2-methoxyphenyl)acetonitrile is unique due to its chiral nature and the presence of both amino and methoxy functional groups
Properties
CAS No. |
96929-46-3 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3/t8-/m0/s1 |
InChI Key |
JBDLBUGZAALGCY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C#N)N |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N |
Origin of Product |
United States |
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